

protocol for synthesizing chlorantraniliprole in a laboratory setting

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Compound of Interest					
Compound Name:	Chlorantraniliprole				
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Application Notes: Laboratory-Scale Synthesis of Chlorantraniliprole

This document provides a detailed protocol for the laboratory synthesis of **Chlorantraniliprole**, a potent anthranilic diamide insecticide. The synthesis is presented as a multi-step process, involving the preparation of two key intermediates followed by their final coupling. The methodologies are compiled from various patented and peer-reviewed chemical synthesis routes, intended for use by researchers and professionals in organic chemistry and drug development.

Chemical Name: 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide CAS Number: 500008-45-7[1]

The overall synthetic strategy involves the preparation of two primary intermediates:

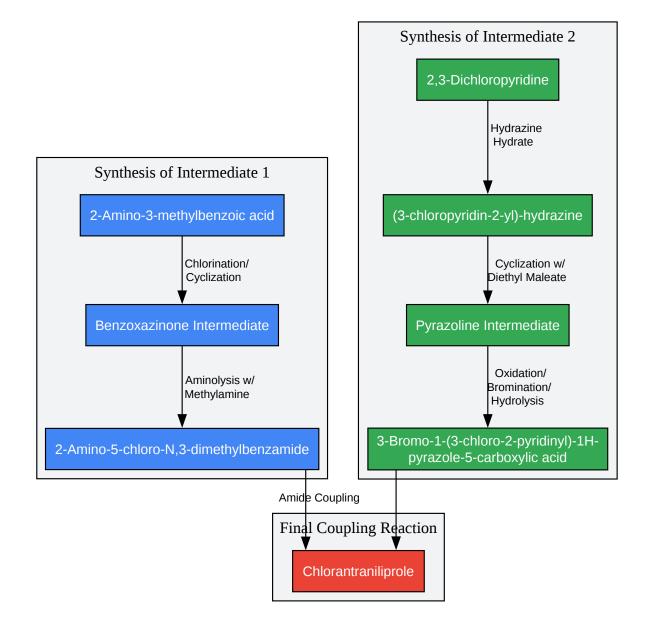
- Intermediate 1: 2-amino-5-chloro-N,3-dimethylbenzamide
- Intermediate 2: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

These intermediates are then coupled to form the final product, **Chlorantraniliprole**.[2][3]

Synthesis Pathway Overview



The synthesis of **Chlorantraniliprole** is a convergent process, where two key fragments are synthesized separately and then combined in a final step.



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Caption: Convergent synthesis pathway for **Chlorantraniliprole**.



Part 1: Synthesis of Intermediate 1 (2-amino-5-chloro-N,3-dimethylbenzamide)

This protocol outlines a common method starting from 2-amino-3-methylbenzoic acid. The process involves the formation of a benzoxazinone intermediate, followed by ring-opening with methylamine.[4]

Experimental Protocol

- Step 1a: Formation of 6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione.
 - In a round-bottom flask, suspend 2-amino-3-methylbenzoic acid in a suitable solvent like methylene chloride.
 - Add acetic acid to the mixture.[4]
 - Heat the reaction mixture to 30-35°C.
 - This step may involve chlorination prior to cyclization to form the chloro-substituted benzoxazinone, a key intermediate for chlorantraniliprole synthesis.
- Step 1b: Aminolysis with Methylamine.
 - To the solution containing the benzoxazinone intermediate, add a 40% aqueous methylamine solution dropwise while maintaining the temperature at 30-35°C.
 - Stir the reaction mixture for approximately 3 hours at this temperature.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, perform a standard aqueous work-up. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
 - Concentrate the organic layer under reduced pressure to obtain the crude product.
 - Purify the crude product by recrystallization or column chromatography to yield pure 2amino-5-chloro-N,3-dimethylbenzamide.



Ouantitative Data

Step	Reactant	Key Reagents	Product	Yield	Purity	Referenc e
1	2-Amino-3- methylbenz oic Acid	Chlorinatin g agent, Methylamin e	2-amino-5- chloro-N,3- dimethylbe nzamide	>92%	High	

Part 2: Synthesis of Intermediate 2 (3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid)

This synthesis route starts with 2,3-dichloropyridine and proceeds through multiple steps including hydrazino-substitution, cyclization, oxidation, and hydrolysis.

Experimental Protocol

- Step 2a: Synthesis of (3-chloropyridin-2-yl)-hydrazine.
 - Reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in ethanol.
 - After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
 - The resulting crude hydrazine derivative can be used in the next step, sometimes after purification.
- Step 2b: Cyclization to Pyrazoline Intermediate.
 - Condense the (3-chloropyridin-2-yl)-hydrazine with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone intermediate.
 - Treat the pyrazolidinone with a brominating agent such as phosphorus oxybromide in acetonitrile to yield the pyrazoline.
- Step 2c: Oxidation and Hydrolysis.



- Oxidize the pyrazoline intermediate using an oxidizing agent like potassium persulfate in the presence of sulfuric acid to form the corresponding pyrazole ester.
- Hydrolyze the resulting ester using a suitable base (e.g., NaOH) followed by acidification to precipitate the final carboxylic acid product.
- Filter the solid, wash with water, and dry to obtain 3-bromo-1-(3-chloro-2-pyridinyl)-1Hpyrazole-5-carboxylic acid.

Quantitative Data

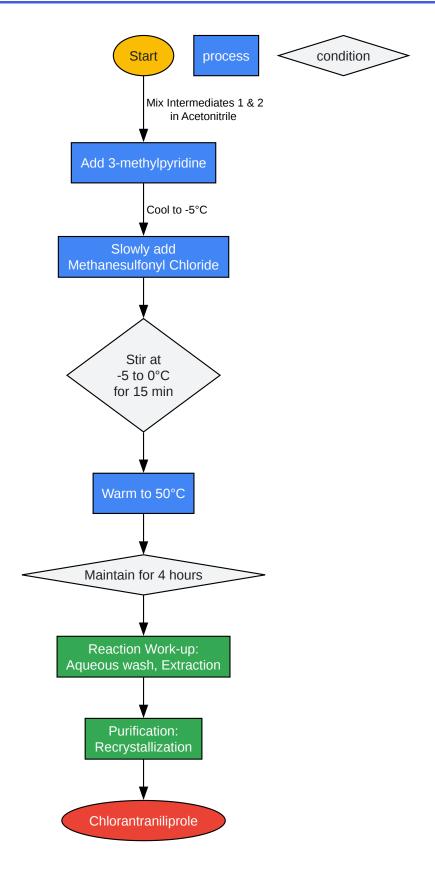
Step	Reactant	Key Reagents	Product	Overall Yield	Purity	Referenc e
2	2,3- Dichloropyr idine	Hydrazine, Diethyl Maleate, K2S2O8	3-bromo-1- (3-chloro- 2- pyridinyl)-1 H- pyrazole-5- carboxylic acid	>47%	99.69%	

Part 3: Final Synthesis of Chlorantraniliprole

This final step involves the amide coupling of the two synthesized intermediates. One common method utilizes methanesulfonyl chloride as a coupling agent in the presence of a base.

Experimental Workflow





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Caption: Workflow for the final amide coupling step.



Experimental Protocol

- Reaction Setup:
 - In a reaction vessel, prepare a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1) in acetonitrile.
 - Add a base, such as 3-methylpyridine, to the mixture.
- Coupling Reaction:
 - Cool the reaction mixture to approximately -5°C in an ice-salt bath.
 - Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, ensuring the temperature is maintained between -5 to 0°C.
 - After the addition is complete, stir the mixture at this temperature for about 15 minutes.
 - Gradually warm the reaction to 50°C and maintain it for approximately 4 hours, or until
 TLC indicates the consumption of starting materials.
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Perform a standard work-up, which may include washing with water and extracting with a suitable organic solvent (e.g., dichloromethane).
 - Wash the combined organic layers with water or a mild basic solution, followed by brine.
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
 - Purify the crude **chlorantraniliprole** by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the final product.

Quantitative Data



Step	Reactant s	Coupling Agent	Product	Yield	Purity	Referenc e
3	Intermediat e 1 + Intermediat e 2	Methanesu Ifonyl Chloride	Chlorantra niliprole	91.5%	>95%	
3 (Alt)	Intermediat e 1 + Activated Intermediat e 2*	N- hydroxysuc cinimide / DCC	Chlorantra niliprole	72%	97%	

^{*}Alternative method involving an activated ester of Intermediate 2.

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References

- 1. Method for synthesizing chlorantraniliprole Eureka | Patsnap [eureka.patsnap.com]
- 2. Chlorantraniliprole | 500008-45-7 [chemicalbook.com]
- 3. WIPO Search International and National Patent Collections [patentscope.wipo.int]
- 4. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
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